molecular formula C14H11BrO3 B12592961 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde CAS No. 647858-58-0

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde

Cat. No.: B12592961
CAS No.: 647858-58-0
M. Wt: 307.14 g/mol
InChI Key: DWGNRKCCNKLCHW-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is an organic compound with a complex structure that includes a benzyloxy group, a bromine atom, and a hydroxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 2-hydroxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the protection of the hydroxy group using a benzyl group, which is introduced through a reaction with benzyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde largely depends on its chemical reactivity. The presence of the benzyloxy group, bromine atom, and hydroxy group allows it to participate in various chemical reactions, which can lead to the formation of bioactive compounds. These compounds can interact with molecular targets such as enzymes or receptors, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzyloxy)-3-bromo-2-hydroxybenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and a candidate for developing new bioactive compounds .

Properties

CAS No.

647858-58-0

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

3-bromo-2-hydroxy-5-phenylmethoxybenzaldehyde

InChI

InChI=1S/C14H11BrO3/c15-13-7-12(6-11(8-16)14(13)17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2

InChI Key

DWGNRKCCNKLCHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C(=C2)Br)O)C=O

Origin of Product

United States

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